molecular formula C6H7BrFNO B15224436 3-Amino-2-fluorophenol hydrobromide

3-Amino-2-fluorophenol hydrobromide

Cat. No.: B15224436
M. Wt: 208.03 g/mol
InChI Key: LNYVVRNVDXDLSJ-UHFFFAOYSA-N
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Description

3-Amino-2-fluorophenol hydrobromide is a fluorinated aromatic compound featuring an amino group (-NH₂) at the 3-position, a hydroxyl group (-OH) at the 2-position, and a fluorine atom at the 2-position on the phenol ring. The hydrobromide salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical research.

Properties

Molecular Formula

C6H7BrFNO

Molecular Weight

208.03 g/mol

IUPAC Name

3-amino-2-fluorophenol;hydrobromide

InChI

InChI=1S/C6H6FNO.BrH/c7-6-4(8)2-1-3-5(6)9;/h1-3,9H,8H2;1H

InChI Key

LNYVVRNVDXDLSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)F)N.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-fluorophenol hydrobromide typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-3-nitrophenol.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Hydrobromide Formation: The resulting 3-amino-2-fluorophenol is then reacted with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The hydrobromide formation is typically carried out in large reaction vessels with controlled temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-fluorophenol hydrobromide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of different amine derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

3-Amino-2-fluorophenol hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-fluorophenol hydrobromide involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

    Protein Modification: It can modify proteins through covalent bonding, altering their structure and function.

    Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride

This compound shares a fluorinated aromatic ring and an amino group but differs in its propanamide backbone. The substitution of the phenol group with a methylpropanamide chain likely reduces acidity compared to 3-Amino-2-fluorophenol hydrobromide, altering its hydrogen-bonding capacity and target interactions. Such structural variations make it more suited for agrochemical applications, as noted in , whereas phenolic groups in the target compound may favor pharmaceutical uses .

3'-Amino-2'-hydroxyacetophenone Hydrochloride

Featuring an acetophenone core with amino and hydroxyl groups, this compound lacks fluorine but shares phenolic characteristics. Its hydrochloride salt form may offer different solubility profiles in aqueous media compared to hydrobromide salts .

Salt Form Comparison

Hydrobromide vs. Hydrochloride Salts

  • Dextromethorphan Hydrobromide : A morphinan derivative with a hydrobromide salt (molecular weight 370.33) used clinically for its enhanced stability and solubility. The larger bromide ion may contribute to slower dissolution rates compared to hydrochloride salts, as seen in .
  • This compound: While molecular weight data are unavailable, its hydrobromide form likely improves crystallinity and shelf life over hydrochloride analogs, similar to galanthamine hydrobromide’s pharmaceutical utility ().

Physicochemical Properties

Property This compound 3'-Amino-2'-hydroxyacetophenone Hydrochloride Dextromethorphan Hydrobromide
Core Structure Fluorophenol Acetophenone Morphinan
Functional Groups -NH₂, -OH, -F -NH₂, -OH, ketone -OCH₃, tertiary amine
Salt Form Hydrobromide Hydrochloride Hydrobromide
Likely Solubility High in polar solvents Moderate in water High in water
Applications Pharmaceutical research Chemical intermediates Approved drug

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